molecular formula C8H14Cl2N2O B6278812 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2825012-32-4

2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride

Cat. No. B6278812
CAS RN: 2825012-32-4
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride, also known as 2-MEPE, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 230.2 g/mol and a melting point of 198-199 °C. 2-MEPE is classified as a pyridine derivative and is part of the class of compounds known as 2-aminopyridines. 2-MEPE has been used in a variety of scientific research applications due to its biochemical and physiological effects.

Scientific Research Applications

2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications due to its biochemical and physiological effects. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has also been used in the study of the effects of drugs on the gastrointestinal system, as well as in the study of the effects of drugs on the immune system. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.

Mechanism of Action

2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride acts as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability. It is thought to act by increasing the release of acetylcholine, which is a neurotransmitter that is involved in the transmission of signals between neurons. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in the transmission of signals between neurons. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability. Furthermore, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride has been shown to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride in lab experiments include its relatively low cost and its ability to act as an agonist at nicotinic acetylcholine receptors and as an antagonist at the serotonin 5-HT2A receptor. Additionally, 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride is relatively easy to synthesize and is widely available. The main limitation of using 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

For research involving 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride include further investigation into its effects on the central nervous system, as well as further investigation into its effects on the cardiovascular system. Additionally, further research could be conducted into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the gastrointestinal system, as well as further research into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the immune system. Furthermore, further research could be conducted into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the endocrine system, as well as further research into the effects of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride on the reproductive system. Additionally, further research could be conducted into the potential therapeutic applications of 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride.

Synthesis Methods

2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride can be synthesized by the reaction of 5-methylpyridine with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via an SN2 reaction, with the ethyl chloroformate acting as the nucleophile and the 5-methylpyridine acting as the electrophile. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction yields a crude product which can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride involves the reaction of 2-(chloromethyl)oxirane with 5-methylpyridin-2-ol, followed by the reaction of the resulting intermediate with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "2-(chloromethyl)oxirane", "5-methylpyridin-2-ol", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-(chloromethyl)oxirane is reacted with 5-methylpyridin-2-ol in the presence of a base such as potassium carbonate to yield 2-[(5-methylpyridin-2-yl)oxy]oxirane.", "Step 2: The intermediate 2-[(5-methylpyridin-2-yl)oxy]oxirane is then reacted with ethylenediamine in the presence of a solvent such as ethanol to yield 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine.", "Step 3: The final step involves the addition of hydrochloric acid to the intermediate 2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine to yield the dihydrochloride salt of the compound." ] }

CAS RN

2825012-32-4

Product Name

2-[(5-methylpyridin-2-yl)oxy]ethan-1-amine dihydrochloride

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.